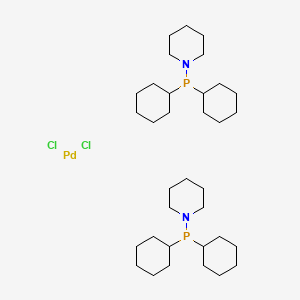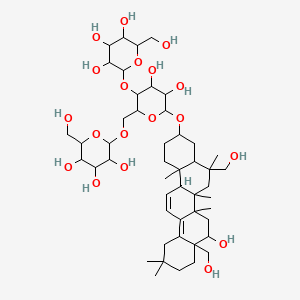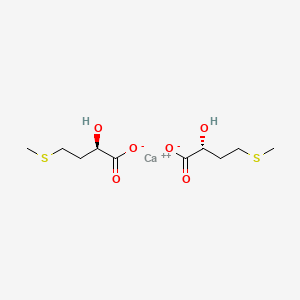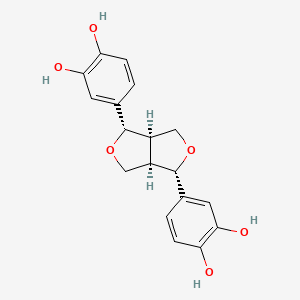
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is a deuterated crosslinking agent. It is a water-soluble and cell membrane-impermeable compound used in various biochemical applications. The compound is labeled with deuterium, which makes it useful in studies involving stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt involves the reaction of glutaric acid with N-hydroxysuccinimide (NHS) and sulfo-NHS in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
For industrial production, the process is scaled up by optimizing reaction conditions, including solvent choice, temperature, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of NHS esters, which are highly reactive towards amines .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines and buffers such as phosphate-buffered saline (PBS) at a pH range of 7.0 to 8.0. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from these reactions are amide-linked conjugates, which are used in various biochemical assays and applications .
Aplicaciones Científicas De Investigación
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is widely used in scientific research due to its ability to form stable crosslinks. Some of its applications include:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and other macromolecules.
Biology: Employed in protein-protein interaction studies and the stabilization of protein complexes.
Medicine: Utilized in the development of drug delivery systems and the study of drug-receptor interactions.
Industry: Applied in the production of diagnostic kits and biosensors.
Mecanismo De Acción
The mechanism of action of Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt involves the formation of amide bonds between the NHS esters and primary amines. This reaction results in the crosslinking of proteins or other biomolecules, thereby stabilizing their structure and function. The deuterium labeling allows for the tracking and analysis of the compound in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Suberic Acid Bis(3-Sulfo-N-hydroxysuccinimide Ester) Sodium Salt
- Bis(sulfosuccinimidyl)suberate (BS3)
Uniqueness
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is unique due to its deuterium labeling, which provides an advantage in isotope labeling studies. This feature allows for more precise tracking and analysis in metabolic and biochemical research compared to non-deuterated analogs.
Propiedades
Número CAS |
910292-86-3 |
|---|---|
Fórmula molecular |
C13H12N2Na2O14S2 |
Peso molecular |
534.363 |
Nombre IUPAC |
disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;; |
Clave InChI |
JINCQYPCQMBZSX-SNSYAXNKSA-L |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Sinónimos |
BS2G-d4; BS2G-d4; 1,1’-[(1,5-Dioxo-1,5-pentanediyl)bis(oxy)]bis-2,5-pyrrolidinedione-d4; Disuccinimidyl Glutarate-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B565835.png)
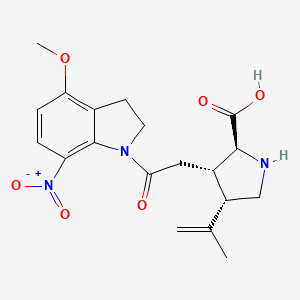

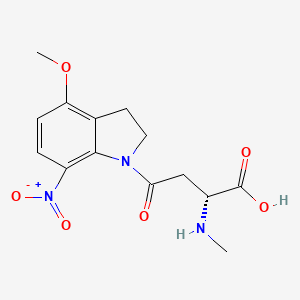
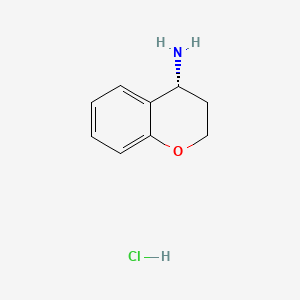

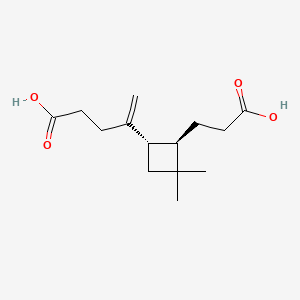
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
![3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2'-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one](/img/structure/B565851.png)
